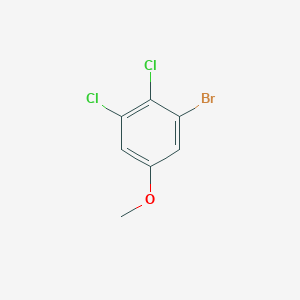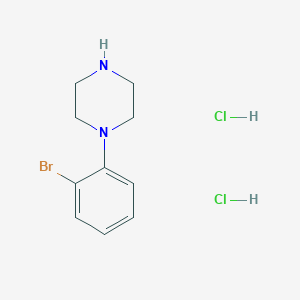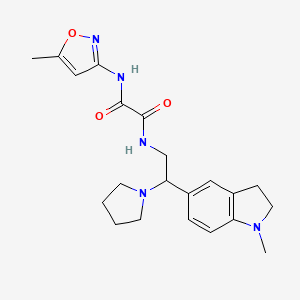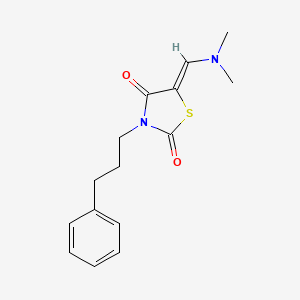
1-Bromo-2,3-dichloro-5-methoxybenzene
概要
説明
1-Bromo-2,3-dichloro-5-methoxybenzene is an organic compound with the molecular formula C7H5BrCl2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,3-dichloro-5-methoxybenzene consists of a benzene ring substituted with bromo, dichloro, and methoxy groups . The exact positions of these substituents on the benzene ring determine the specific compound.Physical And Chemical Properties Analysis
1-Bromo-2,3-dichloro-5-methoxybenzene is a solid substance . Its molecular weight is 255.93 . Further physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis and Chemical Properties
Synthesis and Kinetics of Substituted Bromobenzenes : Studies have focused on the synthesis of various substituted bromobenzenes, including 1-Bromo-2,3-dichloro-5-methoxybenzene, and the kinetic analysis of their reactions. The kinetic parameters, such as pre-exponential factors and activation energy, were evaluated to understand the reaction dynamics in different conditions, providing valuable insights for chemical synthesis and industrial applications (Wang et al., 2010).
Role in Fragrance Synthesis : 1-Bromo-2,3-dichloro-5-methoxybenzene has been utilized as a precursor in the synthesis of floral fragrances. The chemoselectivity and high reaction rates under certain conditions highlight its utility in the fragrance industry, providing a pathway for the creation of complex scents (Scrivanti et al., 2008).
Electrochemical Studies and Environmental Considerations : Investigations into the electrochemical reduction of compounds related to 1-Bromo-2,3-dichloro-5-methoxybenzene, such as Methyl triclosan, shed light on the environmental impact and breakdown of these chemicals. This research is crucial for understanding the environmental fate of these compounds and for developing methods to mitigate their impact (Peverly et al., 2014).
Biological and Pharmaceutical Applications
Natural Antioxidants from Marine Sources : Bromophenols derived from marine algae, structurally similar to 1-Bromo-2,3-dichloro-5-methoxybenzene, have been identified as potent natural antioxidants. These compounds exhibit significant free radical scavenging activity, comparable to commercial antioxidants, suggesting their potential in food preservation and pharmaceuticals (Li et al., 2011).
Antibacterial Compounds from Marine Algae : The isolation of bromophenols from marine algae, similar in structure to 1-Bromo-2,3-dichloro-5-methoxybenzene, has revealed significant antibacterial properties. These compounds are active against various bacterial strains, highlighting their potential as natural antibacterial agents (Xu et al., 2003).
Liquid Crystal Synthesis : Compounds structurally related to 1-Bromo-2,3-dichloro-5-methoxybenzene have been used in the synthesis of liquid crystals. The influence of the substituent on the phenyl ring is significant for the mesogenic properties, indicating the role of such compounds in the development of advanced materials with tailored properties (Bertini et al., 2003).
作用機序
Target of Action
The primary target of 1-Bromo-2,3-dichloro-5-methoxybenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
1-Bromo-2,3-dichloro-5-methoxybenzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-2,3-dichloro-5-methoxybenzene involve the synthesis of benzene derivatives . The compound can undergo three reactions: nitration, conversion from the nitro group to an amine, and bromination . The end product is meta, and a meta directing group must be utilized . Of the nitro, bromine, and amine group, only the nitro group is meta direction .
Result of Action
The result of the action of 1-Bromo-2,3-dichloro-5-methoxybenzene is the formation of a substituted benzene ring . This substitution can lead to the creation of various benzene derivatives, depending on the specific reactions involved .
Action Environment
The action of 1-Bromo-2,3-dichloro-5-methoxybenzene can be influenced by environmental factors such as temperature and storage conditions . For instance, the compound is typically stored in a dry room at normal temperature . These conditions can affect the compound’s stability, efficacy, and action.
特性
IUPAC Name |
1-bromo-2,3-dichloro-5-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZMVWRQCWSDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-dichloro-5-methoxybenzene | |
CAS RN |
174913-19-0 | |
| Record name | 1-Bromo-2,3-dichloro-5-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2971753.png)
![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2971754.png)

![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2971763.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2971764.png)
![2-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2971766.png)
